1-Pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone
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Overview
Description
1-Pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the triazole and piperidine intermediates separately, followed by their coupling under specific reaction conditions. For instance, the triazole ring can be formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, while the piperidine ring can be synthesized via a reductive amination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate reaction times and improve yields. This method is advantageous due to its efficiency and the ability to conduct reactions under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Triazole derivatives: Compounds containing the triazole ring are known for their antimicrobial and anticancer properties.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
1-Pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone is unique due to its combination of three distinct rings (pyrrolidine, triazole, and piperidine), which confer a broad range of biological activities and make it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-19(23-9-1-2-10-23)14-16-6-11-24(12-7-16)20(27)17-4-3-5-18(15-17)25-13-8-21-22-25/h3-5,8,13,15-16H,1-2,6-7,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNBVVATNFNCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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